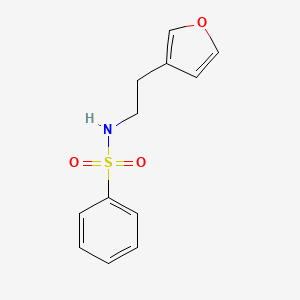

N-(2-(furan-3-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties This compound features a furan ring attached to an ethyl chain, which is further connected to a benzenesulfonamide group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)benzenesulfonamide typically involves the reaction of furan-3-yl ethylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve furan-3-yl ethylamine in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add benzenesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours at room temperature.

- After completion of the reaction, the product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

N-(2-(furan-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted sulfonamide derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Explored for its potential anticancer activity by inhibiting enzymes such as carbonic anhydrase IX.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2-(furan-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound inhibits the enzyme carbonic anhydrase IX, which is overexpressed in many solid tumors . By inhibiting this enzyme, the compound disrupts the pH regulation within cancer cells, leading to cell death. The compound may also interact with other molecular pathways involved in cell proliferation and survival.

類似化合物との比較

N-(2-(furan-3-yl)ethyl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:

N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.

N-(2-(pyridin-3-yl)ethyl)benzenesulfonamide: Contains a pyridine ring, which may alter its biological activity.

N-(2-(indol-3-yl)ethyl)benzenesulfonamide: Features an indole ring, which is known for its diverse pharmacological properties.

The uniqueness of this compound lies in its furan ring, which imparts specific chemical and biological properties that differentiate it from other similar compounds.

生物活性

N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a novel sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, which contributes to its unique electronic properties, and a sulfonamide group known for its ability to form hydrogen bonds with biological macromolecules. This structural configuration suggests that the compound may interact effectively with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor activity. The sulfonamide group can mimic natural substrates, thereby interfering with enzymatic processes critical for microbial survival and tumor growth. The furan moiety may also engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative pathogens. The compound's minimum inhibitory concentration (MIC) values suggest a potency comparable to traditional antibiotics.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to ampicillin |

| Escherichia coli | 64 | Approximately half that of ampicillin |

These findings highlight the potential of this compound as an alternative treatment option in the face of rising antibiotic resistance.

Anticancer Activity

Preliminary studies have also suggested that this compound may possess anticancer properties. In particular, it has shown selective cytotoxicity against certain cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound's IC50 values indicate effective inhibition of cell proliferation while sparing normal cells, making it a candidate for further development as a targeted cancer therapy.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MDA-MB-231 (TNBC) | 2-3 | High (normal cells unaffected) |

| MCF-7 (non-TNBC) | >50 | Low |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamides, including this compound. Results indicated strong activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating infections caused by these pathogens .

- Cytotoxicity in Cancer Cells : In a comparative analysis of several benzenesulfonamides, this compound was identified as a potent inhibitor of TNBC cell lines. The selectivity observed in vitro points towards its utility in developing targeted therapies for aggressive breast cancers .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and key enzymes involved in bacterial metabolism and cancer cell growth. These interactions underscore the compound's potential as both an antimicrobial agent and an anticancer drug .

特性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGBEIKYPWLAIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。